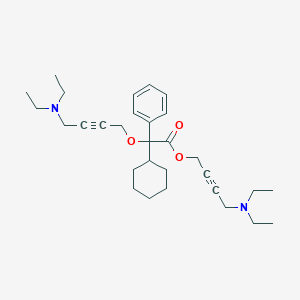
O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin is a chemical compound with the molecular formula C₃₀H₄₄N₂O₃ and a molecular weight of 480.68 . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin involves several steps. The synthetic routes typically include the reaction of but-2-yne-1-amine with diethylamine under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
O-(N,N-Diethylbut-2-yn-1-amine) Oxybutynin can be compared with other similar compounds, such as 4-(Diethylamino)-2-butynyl alpha-phenylcyclohexaneglycolic acid ester and 4-Diethylamino-2-butinyl alpha-cyclohexylmandelat . These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.
Properties
Molecular Formula |
C30H44N2O3 |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-[4-(diethylamino)but-2-ynoxy]-2-phenylacetate |
InChI |
InChI=1S/C30H44N2O3/c1-5-31(6-2)23-15-17-25-34-29(33)30(27-19-11-9-12-20-27,28-21-13-10-14-22-28)35-26-18-16-24-32(7-3)8-4/h9,11-12,19-20,28H,5-8,10,13-14,21-26H2,1-4H3 |
InChI Key |
IUDVYBNKAMQMNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)OCC#CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)
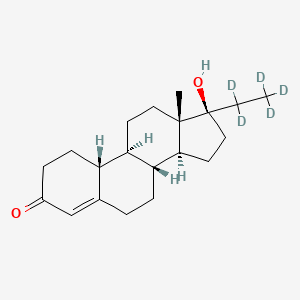


![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)
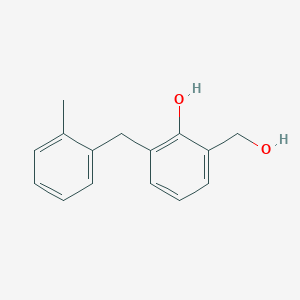

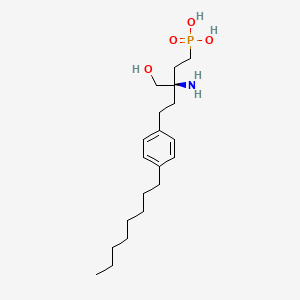
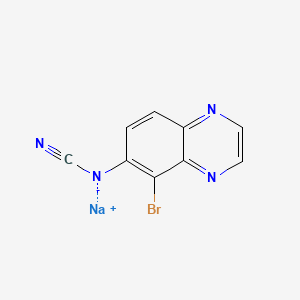

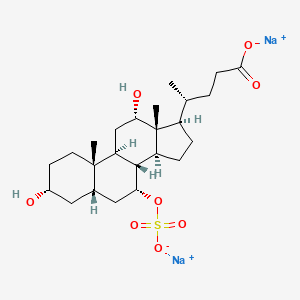
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
